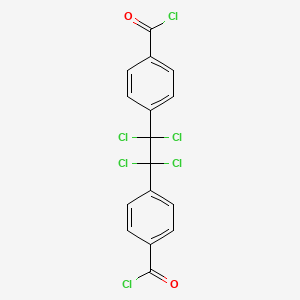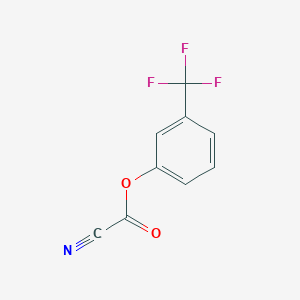
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane (MPTB) is a synthetic molecule that is widely used in scientific research. It has a wide range of applications in fields such as biochemistry, pharmacology, and toxicology. MPTB has been used in a variety of experiments and studies, due to its unique properties and its ability to interact with a variety of biological molecules.
科学的研究の応用
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of various drugs on the human body, as well as in studies to investigate the effects of various environmental factors on human health. Additionally, this compound has been used in studies to investigate the biochemical and physiological effects of various toxins and pollutants. Furthermore, this compound has been used in studies to investigate the effects of various chemicals on the environment, as well as in studies to investigate the effects of various drugs on the environment.
作用機序
The exact mechanism of action of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is not yet fully understood. However, it is known that this compound binds to a variety of biological molecules, including proteins, enzymes, and receptors. This binding is thought to be responsible for its various effects on the human body, as well as its various effects on the environment. Additionally, this compound is thought to interact with a variety of other molecules, such as hormones and neurotransmitters, which may also contribute to its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of a variety of enzymes, including cytochrome P450 enzymes. Additionally, this compound has been shown to have an inhibitory effect on the activity of a variety of receptors, including serotonin and dopamine receptors. Furthermore, this compound has been shown to have an inhibitory effect on the activity of a variety of hormones, including cortisol and testosterone.
実験室実験の利点と制限
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it is relatively inexpensive to purchase. Additionally, this compound is a relatively stable molecule, which makes it ideal for experiments that require a long-term storage of the molecule. However, this compound also has several limitations for lab experiments. It is a relatively small molecule, which can make it difficult to detect in certain experiments. Additionally, this compound is a relatively non-polar molecule, which can make it difficult to dissolve in certain solvents.
将来の方向性
There are several potential future directions for 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the effects of this compound on the environment. Furthermore, further research could be conducted to investigate the potential therapeutic uses of this compound. Finally, further research could be conducted to investigate the potential toxicity of this compound.
合成法
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is a simple molecule to synthesize. It is typically synthesized through a two-step process involving the reaction of methylphthalimide and trifluoroacetic acid. The first step involves the reaction of methylphthalimide and trifluoroacetic acid, which results in the formation of this compound. This reaction is typically carried out under anhydrous conditions, using a catalyst such as pyridine or triethylamine. The second step involves the purification of the product, which can be achieved through the use of a variety of techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
2-[(2,2,3-trifluoro-3H-1,4-benzodioxin-6-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-16-17(19,20)25-12-6-5-9(7-13(12)24-16)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRARBVZHKLVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OC(C(O4)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)
![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)




